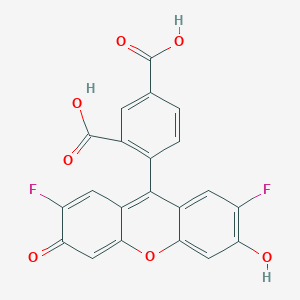
Oregon green 488 carboxylate
Overview
Description
OREGON GREEN 488 CARBOXYLATE: is a bright, green-fluorescent dye that is widely used in various scientific fields. It is known for its high extinction coefficient and fluorescence quantum yield. This compound is particularly valued for its photostability and pH insensitivity in the physiological range, making it an excellent choice for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : OREGON GREEN 488 CARBOXYLATE is synthesized through a series of chemical reactions involving the introduction of functional groups that confer its unique properties. The synthesis typically involves the reaction of a xanthene dye with carboxylic acid groups to form the carboxylate derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The compound is then purified through techniques such as chromatography and crystallization before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: : OREGON GREEN 488 CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amine-reactive conjugates.
Click Reactions: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form conjugates.
Copper Catalysts: Used in click reactions to facilitate the formation of triazoles.
Major Products
Amine Conjugates: Formed from substitution reactions with amines.
Triazoles: Formed from click reactions with alkynes.
Scientific Research Applications
OREGON GREEN 488 CARBOXYLATE is extensively used in various scientific research applications, including:
Chemistry
Fluorescent Labeling: Used to label molecules for fluorescence spectroscopy and microscopy.
Biology
Cell Tracing and Tracking: Utilized in cell viability and proliferation assays to track cell growth and division.
Protein Labeling: Employed to label proteins for studying protein-protein interactions and localization.
Medicine
Diagnostic Imaging: Used in imaging techniques to visualize cellular and molecular processes in medical diagnostics.
Industry
Mechanism of Action
The mechanism of action of OREGON GREEN 488 CARBOXYLATE involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 488 nm) and emits light at a longer wavelength (around 524 nm). This fluorescence is used to detect and quantify the presence of the dye in various applications .
Molecular Targets and Pathways
Comparison with Similar Compounds
OREGON GREEN 488 CARBOXYLATE is compared with other similar compounds such as:
Fluorescein
Similarities: Both are green-fluorescent dyes used in similar applications.
Differences: This compound has better photostability and lower pKa, making it less sensitive to pH changes in physiological conditions.
Alexa Fluor 488
Similarities: Both dyes have similar excitation and emission wavelengths.
Differences: Alexa Fluor 488 is known for its superior brightness and photostability compared to this compound.
List of Similar Compounds
- Fluorescein
- Alexa Fluor 488
- Rhodamine Green
- BODIPY FL
Properties
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h1-7,24H,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJCLSQFZSHLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


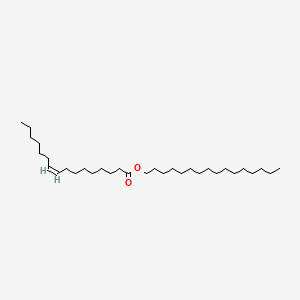
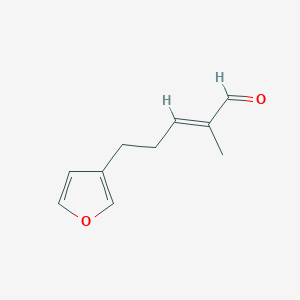
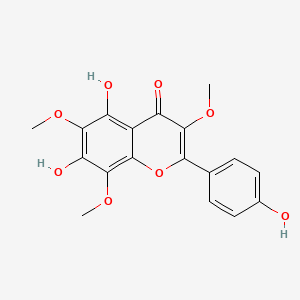
![[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate](/img/structure/B1236071.png)

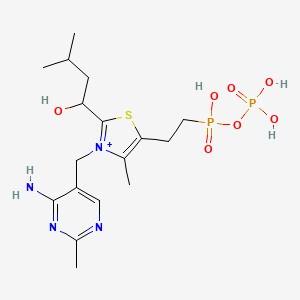


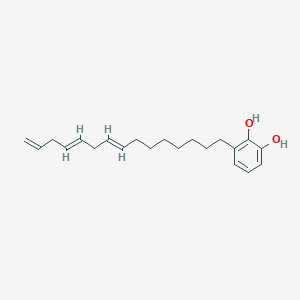
![1,3-Dihydro-6-(4-pyridinyl)-5-(trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1236082.png)
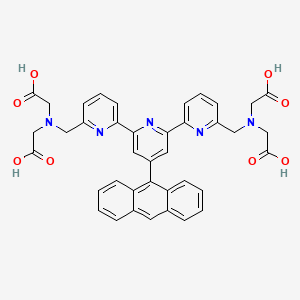
![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B1236087.png)
